An In-depth Technical Guide to 2-Methyl-5-phenylthiophene
An In-depth Technical Guide to 2-Methyl-5-phenylthiophene
This document provides a comprehensive technical overview of 2-Methyl-5-phenylthiophene (CAS No. 5069-26-1), a heterocyclic aromatic compound of significant interest to researchers in organic synthesis, materials science, and drug discovery. This guide delves into its physicochemical properties, established synthetic routes with detailed protocols, spectroscopic characterization, and potential applications, offering field-proven insights for scientific professionals.
Introduction and Core Compound Profile
2-Methyl-5-phenylthiophene is a disubstituted thiophene, featuring a methyl group at the 2-position and a phenyl group at the 5-position of the thiophene ring. The thiophene core is an important structural motif in many functional materials and biologically active molecules.[1][2] The presence of the phenyl and methyl substituents on this scaffold creates a molecule with specific steric and electronic properties that can be exploited in further chemical transformations or for the tuning of material properties. Its structure combines the electron-rich nature of the thiophene ring with the aromatic stability of the benzene ring, making it a valuable building block in medicinal chemistry and organic electronics.
The fundamental structure is identified by the following key identifiers:
-
IUPAC Name: 2-methyl-5-phenylthiophene[3]
-
CAS Number: 5069-26-1[3]
-
Molecular Formula: C₁₁H₁₀S[3]
-
SMILES: CC1=CC=C(S1)C2=CC=CC=C2[3]
Physicochemical and Computed Properties
Understanding the physical and chemical properties of 2-Methyl-5-phenylthiophene is critical for its handling, purification, and application in experimental settings. The compound is described as a light brown crystalline solid.[4] A summary of its key properties is presented in the table below.
| Property | Value | Source |
| Molecular Weight | 174.26 g/mol | [3] |
| Appearance | Light brown crystalline solid | [4] |
| Solubility | Insoluble in water | [4] |
| XLogP3 | 3.7 | [3] |
| Hydrogen Bond Donors | 0 | [3] |
| Hydrogen Bond Acceptors | 1 | [3] |
| Rotatable Bond Count | 1 | [3] |
Table 1: Key Physicochemical Properties of 2-Methyl-5-phenylthiophene.
Synthesis and Mechanistic Rationale
The formation of the C-C bond between the thiophene and phenyl rings is the crucial step in the synthesis of 2-Methyl-5-phenylthiophene. Palladium-catalyzed cross-coupling reactions are the most prevalent and efficient methods for achieving this transformation, offering high yields and functional group tolerance. The Suzuki-Miyaura and Stille couplings are particularly well-suited for this purpose.
Preferred Synthetic Route: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between an organoboron compound and an organic halide, catalyzed by a palladium(0) complex.[5] For the synthesis of 2-Methyl-5-phenylthiophene, this typically involves the reaction of a halogenated 2-methylthiophene with phenylboronic acid. The reaction is favored due to the stability of the boronic acid reagents and the generally mild reaction conditions.
The choice of a 5-halo-2-methylthiophene (e.g., 5-bromo-2-methylthiophene) as the starting material is strategic. The C5 position of the thiophene ring is more susceptible to electrophilic attack and subsequent coupling reactions compared to other positions, especially in the presence of an electron-donating methyl group at C2.[6]
Below is a diagram illustrating the catalytic cycle of the Suzuki-Miyaura reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol: Suzuki-Miyaura Synthesis
This protocol is adapted from established procedures for the synthesis of similar 2-arylthiophenes.[7][8]
Materials:
-
5-Bromo-2-methylthiophene
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium phosphate (K₃PO₄) or Sodium Carbonate (Na₂CO₃)[5]
-
1,4-Dioxane and Water (4:1 solvent mixture)[7]
-
Nitrogen gas supply
-
Standard reflux apparatus
Procedure:
-
Inert Atmosphere: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromo-2-methylthiophene (1 eq), phenylboronic acid (1.1 eq), and potassium phosphate (2 eq).
-
Catalyst Addition: Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (2.5 mol%).
-
Solvent Addition: Evacuate and backfill the flask with nitrogen three times. Under a positive nitrogen pressure, add the 1,4-dioxane/water (4:1) solvent mixture via syringe. The solvent mixture is crucial as it facilitates the dissolution of both the organic and inorganic reagents.[7]
-
Reaction: Heat the mixture to 90°C and allow it to reflux with vigorous stirring for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then with brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 2-Methyl-5-phenylthiophene.
Alternative Synthetic Route: Stille Coupling
The Stille coupling provides an alternative C-C bond formation strategy, reacting an organotin compound with an organic halide, also catalyzed by palladium(0).[9][10] In this case, one could react 5-bromo-2-methylthiophene with phenyltrimethylstannane or 2-(trimethylstannyl)-5-methylthiophene with bromobenzene. While effective, the primary drawback of the Stille coupling is the toxicity and difficulty in removing organotin byproducts.[9]
Spectroscopic Characterization
The structural elucidation of 2-Methyl-5-phenylthiophene relies on standard spectroscopic techniques. The expected data, based on analogous compounds and spectral databases, are summarized below.[3][11][12]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl protons, the two thiophene protons, and the five phenyl protons.
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) |
| Phenyl-H | 7.20 - 7.60 | Multiplet | - |
| Thiophene-H (C4) | ~6.95 | Doublet | ~3.6 Hz |
| Thiophene-H (C3) | ~6.70 | Doublet | ~3.6 Hz |
| Methyl-H (C2) | ~2.50 | Singlet | - |
Table 2: Predicted ¹H NMR Spectral Data for 2-Methyl-5-phenylthiophene.
¹³C NMR: The carbon NMR spectrum will provide information on the number and electronic environment of the carbon atoms.
| Carbon Atom | Predicted Chemical Shift (ppm) |
| Phenyl C (quaternary) | ~135 |
| Thiophene C-Ph (C5) | ~144 |
| Thiophene C-Me (C2) | ~138 |
| Phenyl C-H | 125 - 129 |
| Thiophene C-H (C4) | ~126 |
| Thiophene C-H (C3) | ~124 |
| Methyl-C | ~15 |
Table 3: Predicted ¹³C NMR Spectral Data for 2-Methyl-5-phenylthiophene.
Infrared (IR) Spectroscopy
The IR spectrum is used to identify the key functional groups and bond vibrations within the molecule.
| Wavenumber (cm⁻¹) | Vibration Type |
| 3100 - 3000 | C-H stretch (aromatic) |
| 2950 - 2850 | C-H stretch (methyl) |
| 1600 - 1450 | C=C stretch (aromatic rings) |
| ~800 | C-S stretch (thiophene) |
| 760 & 690 | C-H out-of-plane bend (monosubst. benzene) |
Table 4: Key Predicted IR Absorption Bands.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. For 2-Methyl-5-phenylthiophene, the molecular ion peak (M⁺) is expected at an m/z of approximately 174.05, corresponding to the molecular formula C₁₁H₁₀S.[3]
The following diagram outlines a typical workflow for the synthesis and subsequent characterization of the target compound.
Caption: General workflow for synthesis and characterization.
Reactivity and Potential Applications
Thiophene-containing compounds are integral to various fields due to their unique electronic properties.[2] 2-Methyl-5-phenylthiophene serves as a versatile intermediate for creating more complex molecular architectures.
-
Pharmaceuticals: The thiophene ring is a known bioisostere of the phenyl ring and is present in numerous approved drugs. This compound can act as a scaffold for developing new therapeutic agents.[1][13]
-
Organic Electronics: Aryl-thiophenes are fundamental units in the construction of organic semiconductors, polymers for organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs).[2] The specific substitution pattern of 2-Methyl-5-phenylthiophene can be used to fine-tune the electronic and morphological properties of these materials.
-
Flavor and Fragrance: Simple thiophenes are sometimes used as flavoring agents.[14][15] While this specific compound is not primarily known for this use, related structures have applications in this industry.
Safety and Handling
According to available safety data, 2-Methyl-5-phenylthiophene does not contain substances considered hazardous to health at their given concentration under standard GHS classifications.[4] However, as with all laboratory chemicals, appropriate safety precautions should be taken.
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[16]
-
Handling: Wash hands thoroughly after handling. Avoid breathing dust. Use in a well-ventilated area.[16][17]
-
Storage: Store in a well-ventilated place. Keep the container tightly closed.[4]
-
Fire Safety: In case of fire, use carbon dioxide, dry chemical, or foam. Thermal decomposition can produce irritating gases and vapors, including sulfur oxides.[4]
-
Disposal: Dispose of contents/container to an approved waste disposal plant.
This guide provides a foundational understanding of 2-Methyl-5-phenylthiophene. The detailed protocols and characterization data serve as a valuable resource for scientists engaged in the synthesis and application of novel heterocyclic compounds.
References
-
The Good Scents Company. (n.d.). 2-ethyl-5-methyl thiophene. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7578805, 2-Methyl-5-phenylthiophene. Retrieved from [Link]
-
Rizwan, K., et al. (2014). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. Chemistry Central Journal, 8(1), 74. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 83655, 2-Acetyl-5-methylthiophene. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 2-acetyl-5-methyl thiophene. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Thiophene,2-methyl-5-(methylthio)-. In NIST Chemistry WebBook. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11126, 2-Methylthiophene. Retrieved from [Link]
-
Rizwan, K., et al. (2014). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling react. ResearchGate. Retrieved from [Link]
- Google Patents. (n.d.). CN102115468B - Synthesis method of 2, 5-disubstituted thiophene compound.
-
Organic Chemistry Portal. (n.d.). Stille Coupling. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Reactivity Studies for the Synthesis of 5-Phenylthiophene-2-carbaldehyde by a Suzuki–Miyaura Coupling. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Thiophene, 2-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 2-methyl thiophene. Retrieved from [Link]
-
Al-Masum, M., & Al-Muntaser, A. (2018). Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. Journal of the Serbian Chemical Society, 83(10), 1141-1152. Available from: [Link]
-
Chemistry LibreTexts. (2023). Stille Coupling. Retrieved from [Link]
-
Royal Society of Chemistry. (2023). Stille Polycondensation: A Multifaceted Approach towards the Synthesis of Polymers with Semiconducting Properties. Retrieved from [Link]
-
Al-Qahtani, M. H., et al. (2026). Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride. PMC. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 2-phenylthiophene. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, a. Retrieved from [Link]
-
Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704-4734. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 36628, 2-Methyl-5-propylthiophene. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Thiophene,2-methyl-5-(methylthio)- (CAS 40990-29-2). Retrieved from [Link]
-
ResearchGate. (2025). Microwave-assisted synthesis of 2-acetyl-5-arylthiophenes and 4-(5-arylthiophen-2-yl)thiazoles via Suzuki coupling in water. Retrieved from [Link]
-
Chemistry Stack Exchange. (2022). How to interpret this pair of IR and 1H NMR spectra?. Retrieved from [Link]
-
MDPI. (n.d.). Regioselective Synthesis of 5-Propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 56645576, Azd-5069. Retrieved from [Link]
Sources
- 1. Thiophene compounds 3 page [m.chemicalbook.com]
- 2. mdpi.com [mdpi.com]
- 3. 2-Methyl-5-phenylthiophene | C11H10S | CID 7578805 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. books.rsc.org [books.rsc.org]
- 6. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Stille Coupling [organic-chemistry.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. 2-Methylthiophene(554-14-3) 1H NMR spectrum [chemicalbook.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 2-Acetyl-5-methylthiophene | C7H8OS | CID 83655 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. 2-Methylthiophene | C5H6S | CID 11126 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. fishersci.com [fishersci.com]
- 17. fishersci.com [fishersci.com]
